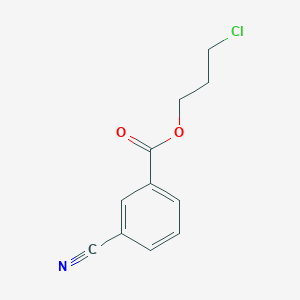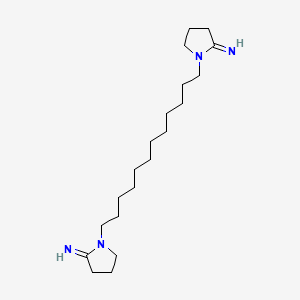
1,1'-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) is a chemical compound characterized by the presence of a dodecane chain linking two pyrrolidin-2-imine groups
Vorbereitungsmethoden
The synthesis of 1,1’-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) typically involves the reaction of dodecane-1,12-diamine with pyrrolidine-2-carbaldehyde under specific conditions. The reaction proceeds through a series of steps including amination and cyclization. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
1,1’-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The imine groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) can be compared with similar compounds such as:
1,1’-(Dodecane-1,12-diyl)di(2-pyrrolidone): Similar structure but with pyrrolidone groups instead of pyrrolidin-2-imine.
1,1’-(1,12-Dodecanediyl)dipyrene: Contains a dodecane chain linking two pyrene groups. The uniqueness of 1,1’-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) lies in its specific imine groups and the resulting chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
648441-44-5 |
|---|---|
Molekularformel |
C20H38N4 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
1-[12-(2-iminopyrrolidin-1-yl)dodecyl]pyrrolidin-2-imine |
InChI |
InChI=1S/C20H38N4/c21-19-13-11-17-23(19)15-9-7-5-3-1-2-4-6-8-10-16-24-18-12-14-20(24)22/h21-22H,1-18H2 |
InChI-Schlüssel |
PWXAFDXTONTOST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=N)N(C1)CCCCCCCCCCCCN2CCCC2=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


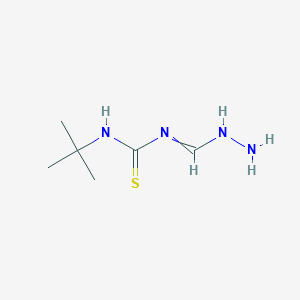
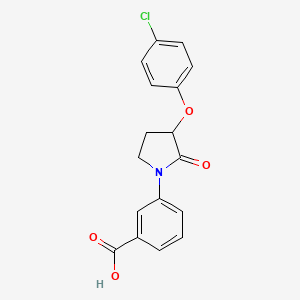
![Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate](/img/structure/B12605561.png)
![2-Chloro-N-[2-methyl-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12605565.png)
![4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine](/img/structure/B12605568.png)
![Cyclohexanecarboxamide, N-[(1S)-1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)-, trans-](/img/structure/B12605573.png)
![Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B12605579.png)
![1-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12605582.png)
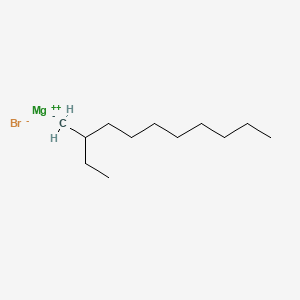


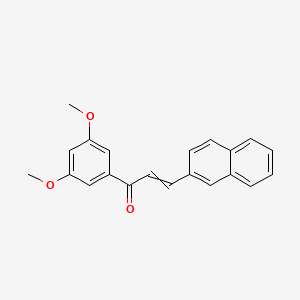
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylindole-3-carboxamide](/img/structure/B12605611.png)
